(S)-(+)-2-Phenylpropionic acid

Catalog No.
S608013
CAS No.
7782-24-3
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-Phenylpropionic acid

CAS Number

7782-24-3

Product Name

(S)-(+)-2-Phenylpropionic acid

IUPAC Name

(2S)-2-phenylpropanoic acid

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m0/s1

InChI Key

YPGCWEMNNLXISK-ZETCQYMHSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)C(=O)O

Pharmaceutical Research:

  • Phenylketonuria (PKU) treatment: Studies suggest that (S)-2-phenylpropionic acid may act as a competitive inhibitor of the large neutral amino acid transporter 1 (LAT1) protein. LAT1 is responsible for transporting large neutral amino acids, including phenylalanine, into cells. By inhibiting LAT1, (S)-2-phenylpropionic acid could potentially reduce the blood levels of phenylalanine in individuals with PKU, a genetic disorder characterized by the buildup of phenylalanine. []

Neuroscience Research:

  • Neuroprotective effects: (S)-2-phenylpropionic acid has been shown to exhibit neuroprotective properties in animal models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. The proposed mechanisms for these effects involve the reduction of oxidative stress and the modulation of neurotransmitter levels in the brain. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Material Science Research:

  • Chiral recognition and separation: Due to its chirality, (S)-2-phenylpropionic acid can be used as a chiral resolving agent in the separation of racemic mixtures. [] This property can be valuable in the development of new drugs and other chiral molecules where only one enantiomer is desired.

(S)-(+)-2-Phenylpropionic acid, also known as hydratropic acid, is a chiral compound with the molecular formula C9H10O2C_9H_{10}O_2 and a molecular weight of 150.17 g/mol. It features a phenyl group attached to a propionic acid structure, making it a member of the phenylpropanoic acid family. The compound exists primarily in its (S)-enantiomeric form, which is significant for its biological activity and applications in pharmaceuticals.

, including:

  • Esterification: Reacts with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Reduction: Can be reduced to form alcohol derivatives.

For example, the esterification reaction can be represented as follows:

 S 2 Phenylpropionic acid+AlcoholEster+Water\text{ S 2 Phenylpropionic acid}+\text{Alcohol}\rightarrow \text{Ester}+\text{Water}

(S)-(+)-2-Phenylpropionic acid exhibits notable biological activities, particularly as a non-steroidal anti-inflammatory drug (NSAID). It functions by inhibiting cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation and pain. This compound is also studied for its potential effects on various biological pathways, including:

  • Anti-inflammatory effects
  • Analgesic properties
  • Potential role in treating conditions like arthritis

The synthesis of (S)-(+)-2-Phenylpropionic acid can be achieved through several methods:

  • Chiral Resolution: Separation of enantiomers from racemic mixtures using chiral agents.
  • Enzymatic Synthesis: Utilizing enzymes to selectively produce the (S)-enantiomer from precursors.
  • Chemical Synthesis: Traditional methods include the use of dimethyl carbonate in high-temperature reactions within autoclaves .

A typical chemical synthesis reaction might involve starting materials such as phenylacetic acid and reagents like potassium carbonate under controlled conditions.

Research has shown that (S)-(+)-2-Phenylpropionic acid interacts with various biological systems. Notably, it has been studied for its interactions with:

  • Cyclooxygenase enzymes: Inhibiting these enzymes reduces inflammation.
  • Transport proteins: Its permeability across biological membranes indicates potential effects on drug absorption and distribution.

Studies have indicated that this compound does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions .

(S)-(+)-2-Phenylpropionic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeSimilarity Level
Alpha-Isopropylphenylacetic AcidPhenylpropanoic Acid0.97
2-Methyl-2-phenylpropanoic AcidPhenylpropanoic Acid0.95
2-(4-Methylphenyl)propanoic AcidPhenylpropanoic Acid0.93

Uniqueness

The uniqueness of (S)-(+)-2-Phenylpropionic acid lies in its specific chiral configuration, which confers distinct pharmacological properties compared to its structural analogs. Its effectiveness as an anti-inflammatory agent is particularly pronounced due to this stereochemistry.

XLogP3

1.9

UNII

988109NFBC

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (86.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(+)-2-phenylpropionic acid

Dates

Modify: 2023-08-15

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